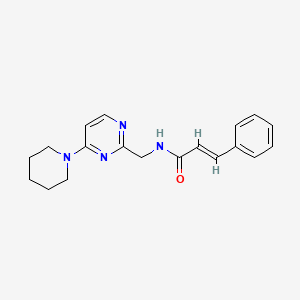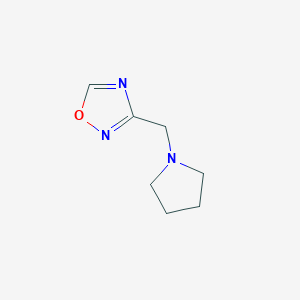
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole" is a heterocyclic molecule that is part of a broader class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can confer unique chemical and physical properties to the molecules it is part of .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, a one-pot condensation method has been used to synthesize novel bicyclic systems containing the 1,2,4-oxadiazole ring, as reported in the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . Additionally, multicomponent synthesis approaches have been employed to create libraries of oxadiazole derivatives, such as the sequential multicomponent synthesis of 2-(imidazo[1,5-alpha]pyridin-1-yl)-1,3,4-oxadiazoles . These methods often involve the use of commercially available starting materials and can tolerate a wide range of functional groups, allowing for high scaffold diversity.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of certain oxadiazole compounds has been determined using single crystal X-ray crystallography, revealing spatial arrangements such as monoclinic systems with coplanar aromatic rings that allow for conjugation . The molecular orbital calculations can correlate well with the absorption properties of these compounds, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be explored through their participation in various chemical reactions. For instance, the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines, such as pyrrolidine, leads to the formation of corresponding oxadiazole derivatives with different substituents . These reactions can be used to introduce various functional groups into the oxadiazole core, thereby modifying the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The absorption and fluorescence spectra of these compounds can vary depending on the nature of the substituents and the extent of the conjugation system. For example, compounds with larger conjugation systems exhibit red-shifted absorption characteristics and can show blue fluorescence in dilute solutions . The presence of different substituents can also affect the emission maxima, which is less correlated with the substituent groups on certain positions of the oxadiazole moiety . Additionally, the formation of polymorphic structures in these compounds can be attributed to a balance of weak intermolecular interactions, which can be identified through the analysis of pairwise interaction energies .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and New Psychoactive Substances
A study reported the detection of a synthetic cannabinoid, 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole (BzODZ-EPyr), as a new psychoactive substance in the illegal market. This compound was previously known only from pharmaceutical literature. The study provides analytical characteristics for BzODZ-EPyr and possible analogs, aiding in their identification in criminal seizures (Shevyrin et al., 2016).
Materials Science and Organic Light-Emitting Diodes (OLEDs)
Research into materials for OLEDs has led to the synthesis of oxadiazole derivatives with high electron mobilities, which were then used as electron transporters and hole/exciton blockers in blue, green, and red phosphorescent OLEDs. These materials demonstrated reduced driving voltages and very high efficiency, with excellent external quantum efficiencies (EQEs) for devices in basic colors (Shih et al., 2015).
Anticancer Agents
A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydropyridine moiety were synthesized and studied for their anti-cancer activities. These compounds exhibited moderate cytotoxicity in MCF-7 breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazoles as anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial Activity
New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. A structure-activity study of the antimicrobial effect was performed, indicating the potential for these compounds in antimicrobial treatments (Krolenko et al., 2016).
Antiviral Agents
An orally bioavailable inhibitor of human rhinovirus 3C protease showed potent antiviral activity against all HRV serotypes tested, as well as related picornaviruses, in cell-based assays. This compound represents a novel approach to treating infections caused by human rhinoviruses (Patick et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10(3-1)5-7-8-6-11-9-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIUXDQXGYVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


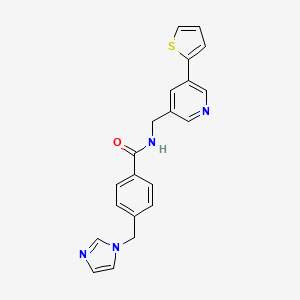

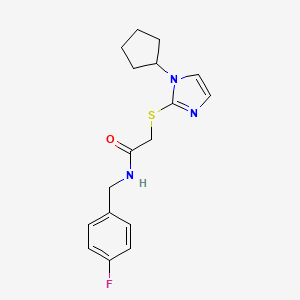

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

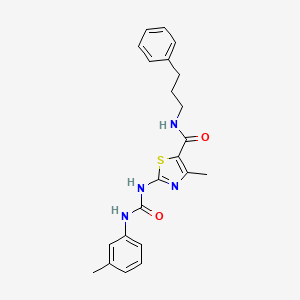
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
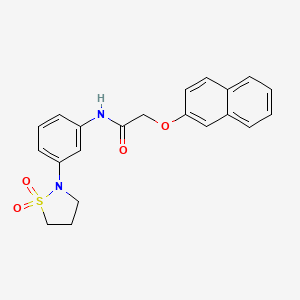
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
